

# An In-depth Technical Guide to 6-Formyl-2,3-dimethoxybenzoic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Formyl-2,3-dimethoxybenzoic acid

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## Introduction

**6-Formyl-2,3-dimethoxybenzoic acid**, also known by its trivial name opianic acid, is an organic compound belonging to the class of benzoic acids.<sup>[1][2]</sup> Its structure is characterized by a benzene ring substituted with a carboxylic acid group, a formyl (aldehyde) group, and two methoxy groups.<sup>[1][2]</sup> This compound is of interest in organic synthesis and medicinal chemistry, primarily recognized as a degradation product of the antitussive alkaloid Noscapine. Its multifunctional nature, possessing both an aldehyde and a carboxylic acid, makes it a versatile precursor for the synthesis of more complex molecules.<sup>[1][3]</sup> This guide provides a comprehensive overview of the known basic properties, potential synthetic routes, and biological relevance of **6-Formyl-2,3-dimethoxybenzoic acid**.

## Core Physicochemical Properties

The following table summarizes the key physicochemical properties of **6-Formyl-2,3-dimethoxybenzoic acid**. Due to limited experimentally determined data for this specific compound, some values are predicted, and data for the closely related precursor, 2,3-dimethoxybenzoic acid, are included for comparison where available.

Property	6-Formyl-2,3-dimethoxybenzoic acid	2,3-Dimethoxybenzoic acid (for comparison)
Molecular Formula	C10H10O5[1]	C9H10O4[4]
Molecular Weight	210.18 g/mol [5]	182.17 g/mol [4]
CAS Number	519-05-1[1]	1521-38-6[4]
Appearance	White to off-white crystalline solid[1][2]	Fine Crystalline Powder[4]
Melting Point	Not available	120-122 °C[4]
Boiling Point	Not available	304.4 °C (at 760 mmHg)[6]
Solubility	Soluble in organic solvents, moderate solubility in water[1][2]	Slightly soluble in water (5.310 g/L)[4]
pKa (Predicted)	Not available	3.97 ± 0.10[4]
XlogP (Predicted)	0.9[5]	1.7[7]
Synonyms	Opianic acid, 2,3-Dimethoxy-6-formylbenzoic acid, 5,6-Dimethoxy-2-formylbenzoic acid, 5,6-Dimethoxyphthalaldehydic acid[1][2][8]	o-Veratric acid[4][9]

## Experimental Protocols

Detailed, peer-reviewed experimental protocols for the direct synthesis of **6-Formyl-2,3-dimethoxybenzoic acid** are not readily available in the public domain. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles and synthetic procedures for related compounds. The following outlines a potential synthetic workflow and the standard methods for characterization.

### Representative Synthesis Workflow

A common strategy for the synthesis of formyl-substituted benzoic acids involves the formylation of a dimethoxybenzoic acid precursor. The synthesis could potentially start from 2,3-dimethoxybenzoic acid.

- **Protection of the Carboxylic Acid:** The carboxylic acid group of 2,3-dimethoxybenzoic acid would first be protected, for example, by converting it to a methyl or ethyl ester. This prevents the acidic proton from interfering with subsequent reactions.
- **Directed Ortho-Metalation and Formylation:** The protected 2,3-dimethoxybenzoate could then undergo directed ortho-metalation. In this step, a strong base like n-butyllithium would deprotonate the aromatic ring at the position ortho to one of the methoxy groups, guided by their directing effect. The resulting organolithium species can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.
- **Deprotection:** The final step would be the hydrolysis of the ester group to regenerate the carboxylic acid, yielding **6-Formyl-2,3-dimethoxybenzoic acid**.

#### Characterization Methods

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy would be used to confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons.
- **Infrared (IR) Spectroscopy:** IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the carbonyl stretches of the carboxylic acid and the aldehyde, and the C-O stretches of the methoxy groups.
- **Mass Spectrometry (MS):** Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. Predicted mass spectrometry data for adducts of **6-Formyl-2,3-dimethoxybenzoic acid** are available.[\[1\]](#)

- **Melting Point Analysis:** The melting point of the purified solid would be measured and compared to literature values if available.

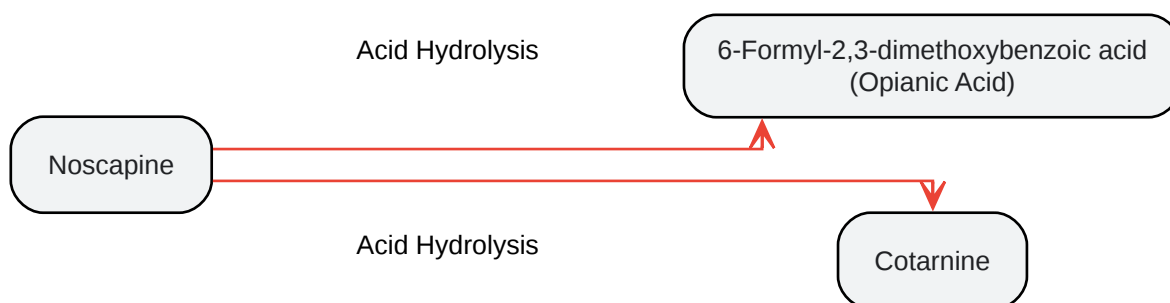
## Biological Activity and Context

Currently, there is limited direct research on the specific biological activities or signaling pathway involvement of **6-Formyl-2,3-dimethoxybenzoic acid**. Its primary significance in a biological context is as a hydrolysis product of Noscapine.

### Relationship to Noscapine

Noscapine is a phthalideisoquinoline alkaloid derived from the opium poppy, which has been used as a cough suppressant. It is also known to interact with microtubules and has been investigated for its potential as an anti-cancer agent. In an acidic aqueous solution, particularly with heating, the Noscapine molecule undergoes cleavage of the C1-C3' bond, dissociating into Cotarnine and **6-Formyl-2,3-dimethoxybenzoic acid** (Opianic acid).

The following diagram illustrates the chemical breakdown of Noscapine.



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### Breakdown of Noscapine

While the biological effects of Noscapine are well-documented, the independent pharmacological activities of its breakdown product, Opianic acid, are not extensively studied. However, compounds with similar benzoic acid and methoxy group structures have been noted for potential antioxidant, anti-inflammatory, and antimicrobial properties, suggesting that further investigation into the bioactivity of Opianic acid could be a worthwhile area of research.[3]

## Conclusion

**6-Formyl-2,3-dimethoxybenzoic acid** is a compound with established chemical properties and a clear synthetic relationship to more complex, biologically active molecules like Noscaphine. While direct experimental data on its physicochemical properties and biological activity are sparse, its structure presents opportunities for its use as a versatile building block in synthetic and medicinal chemistry. Further research is warranted to fully elucidate its properties and potential applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Formyl-2,3-dimethoxybenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212065#6-formyl-2-3-dimethoxybenzoic-acid-basic-properties]

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